N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-17(19,20)12-4-1-3-11(9-12)15(22)21-10-16(23)7-2-5-14-13(16)6-8-24-14/h1,3-4,6,8-9,23H,2,5,7,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQADZFOSEZOAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzofuran moiety and a trifluoromethyl benzamide structure. Its molecular formula is with a molecular weight of approximately 360.33 g/mol. The presence of hydroxyl and carboxamide groups contributes to its chemical reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Anti-inflammatory Effects : Compounds containing tetrahydrobenzofuran structures have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects, suggesting their utility in neurodegenerative disease therapies.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
The biological activity of this compound may involve the following mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and neurodegenerative pathways.
- Enzyme Modulation : It could modulate the activity of enzymes critical for neurotransmitter regulation, potentially leading to therapeutic effects in cognitive disorders .
Study on Neuroprotective Effects
A study evaluated the effects of a related 4-hydroxy-furanyl-benzamide derivative on heart failure models. The results indicated significant reductions in infarct area and left ventricular pressure (LVP), suggesting beneficial cardiovascular effects . This implies potential applications in heart-related conditions.
Enzyme Inhibition Studies
Research on similar compounds demonstrated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM. Notably, some derivatives exhibited lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease . This highlights the potential of these compounds in developing new therapeutic agents.
Data Summary
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Solvent Selection : Use dichloromethane (CH₂Cl₂) for initial coupling due to its polarity and compatibility with O-benzyl hydroxylamine hydrochloride. Transition to acetonitrile (MeCN) for anhydrous reactions requiring sodium pivalate .
- Temperature Control : Maintain 0°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis). Stir at room temperature post-addition for 5 hours to ensure complete amidation .
- Workup Protocol : After rotary evaporation, use diethyl ether for precipitation and wash with water to remove inorganic salts. Dry under vacuum at 70°C overnight to avoid decomposition .
- Yield Optimization : Scale reactions to 125 mmol for consistent yields (~89%) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the tetrahydrobenzofuran ring protons (δ 1.5–2.5 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]⁺) with <2 ppm error.
- DSC Analysis : Monitor thermal stability; decomposition onset temperatures (>70°C) indicate storage requirements .
Q. How should researchers handle stability issues during storage?
Methodological Answer:
- Decomposition Mitigation : Store in amber vials at –20°C under argon. Avoid prolonged exposure to light or humidity, which accelerates degradation of the tetrahydrobenzofuran moiety .
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 1 month) with HPLC monitoring to detect impurities >0.1% .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed biological activity mechanisms?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The trifluoromethyl group’s electronegativity may disrupt heme iron coordination, explaining inhibitory activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the benzamide moiety in aqueous vs. lipid bilayer environments .
- Contradiction Analysis : If in vitro assays conflict with computational predictions, validate using SPR (surface plasmon resonance) to measure binding kinetics directly .
Q. What strategies address mutagenicity concerns identified in Ames testing?
Methodological Answer:
- Structural Modifications : Replace the anomeric amide group with a sulfonamide (e.g., N-(4-sulfamoylphenyl) derivatives), reducing intercalation risks .
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) to identify reactive metabolites. Use LC-MS/MS to detect glutathione adducts indicative of electrophilic intermediates .
- Alternative Scaffolds : Synthesize analogs with a pyrimidine core instead of tetrahydrobenzofuran to eliminate mutagenic hotspots .
Q. How can reaction pathways be validated when intermediates are unstable?
Methodological Answer:
- In Situ Monitoring : Use ReactIR to track acyl chloride consumption (C=O stretch at 1800 cm⁻¹) and amide formation (1680 cm⁻¹) .
- Quench-LC/MS : For transient intermediates (e.g., sodium pivalate adducts), quench aliquots at timed intervals with acetic acid and analyze immediately .
Critical Analysis of Contradictions
- Contradiction : Varied mutagenicity reports in Ames testing.
- Resolution : Differences in bacterial strains (TA98 vs. TA100) may skew results. Re-test using OECD-compliant protocols with metabolic activation (S9 fraction) .
- Contradiction : Discrepancies in biological activity across cell lines.
- Resolution : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to isolate metabolism-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
